
5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-Benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone involves various synthetic routes including condensation reactions, ring closures, and modifications of benzoyl and pyridone frameworks. For instance, the synthesis of similar compounds has been achieved through reactions involving methoxy-substituted benzene rings and pyridinone rings, leading to the formation of complex heterocyclic structures (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).
Molecular Structure Analysis
The molecular structure of compounds akin to 5-Benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone is often characterized by single-crystal X-ray diffraction. These studies reveal the precise arrangement of atoms within the molecule, including bond lengths, angles, and overall molecular geometry. For example, structural analysis of related molecules has demonstrated monoclinic and triclinic crystal systems with specific spatial arrangements (Özdemir, M., Sönmez, M., Sen, F., Dinçer, M., & Özdemir, N., 2015).
Chemical Reactions and Properties
5-Benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone and its derivatives participate in various chemical reactions, including alkylation, cyclocondensation, and recyclization. These reactions often result in the formation of novel heterocyclic compounds with potential pharmacological activities. The alkylation of related pyridones with active halomethylene compounds has been explored, leading to the discovery of novel cyclization pathways and the synthesis of complex molecules (Kaigorodova, E., Vasilin, V. K., Sidorova, E. A., Zavodnik, V. E., & Krapivin, G. D., 2004).
Propiedades
IUPAC Name |
5-benzoyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-18(20(23)15-6-4-3-5-7-15)12-13-19(22)21(14)16-8-10-17(24-2)11-9-16/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICVLJQUTDRUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-6-methyl-5-(phenylcarbonyl)-3,4-dihydropyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

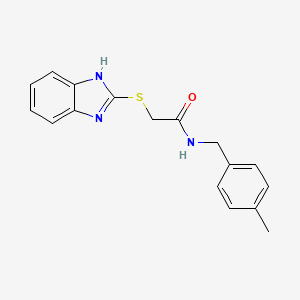
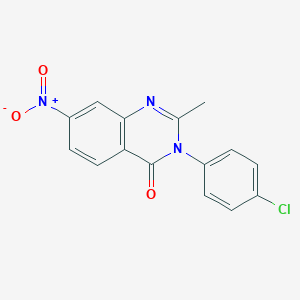
![cis-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5615596.png)

![N-[rel-(3R,4S)-1-(2-chloro-4-fluorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]-3-hydroxypropanamide hydrochloride](/img/structure/B5615619.png)
![9-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615624.png)
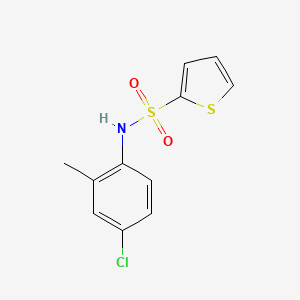
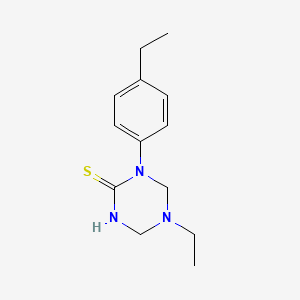
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5615641.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5615643.png)
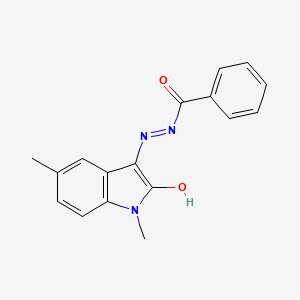
![ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5615666.png)
![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5615667.png)
![3-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5615669.png)